molecular formula C23H23ClO6 B4962298 ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate

ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate

Cat. No. B4962298
M. Wt: 430.9 g/mol
InChI Key: QLJAJEGLWNTWDS-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research for its potential therapeutic applications. The compound has been found to possess a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. This inhibition can lead to a range of biochemical and physiological effects, including anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A has been found to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. The compound has also been shown to inhibit the production of certain cytokines and chemokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A in lab experiments is that it has been shown to have a relatively low toxicity profile, making it a safer alternative to some other compounds. However, one limitation is that the compound is relatively new, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several potential future directions for research on ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A. One area of interest is the development of new anti-inflammatory and anti-tumor therapies based on the compound. Researchers may also investigate the potential use of ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A in the treatment of other diseases, such as cardiovascular disease and neurological disorders. Additionally, further studies may be conducted to better understand the mechanism of action of the compound and its potential interactions with other drugs.

Synthesis Methods

The synthesis of ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A involves a multi-step process that begins with the reaction of 4-chloro-3,5-dimethylphenol with 1,3-dibromopropane to form a brominated intermediate. This intermediate is then reacted with ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate to yield ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A.

Scientific Research Applications

Ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications. One study found that ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A exhibited anti-inflammatory effects in vitro, suggesting that it could be useful in the treatment of inflammatory diseases. Another study found that ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A had anti-tumor effects in vitro, indicating that it could be a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

ethyl 2-[3-(4-chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl]oxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClO6/c1-5-18(23(26)27-6-2)29-15-7-8-17-19(11-15)28-12-20(22(17)25)30-16-9-13(3)21(24)14(4)10-16/h7-12,18H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJAJEGLWNTWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC(=C(C(=C3)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate

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